1,2-Dimethylanthracene 1,2-Dimethylanthracene
Brand Name: Vulcanchem
CAS No.: 29063-00-1
VCID: VC15786992
InChI: InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol

1,2-Dimethylanthracene

CAS No.: 29063-00-1

Cat. No.: VC15786992

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethylanthracene - 29063-00-1

Specification

CAS No. 29063-00-1
Molecular Formula C16H14
Molecular Weight 206.28 g/mol
IUPAC Name 1,2-dimethylanthracene
Standard InChI InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3
Standard InChI Key PLPFBVXTEJUIIT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

1,2-Dimethylanthracene is characterized by its planar anthracene backbone, modified by two methyl groups at positions 1 and 2. The compound’s density is 1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3, and it has a boiling point of 374.0±12.0C374.0 \pm 12.0^\circ \text{C} at standard atmospheric pressure . Its flash point, 170.9±13.7C170.9 \pm 13.7^\circ \text{C}, indicates moderate flammability, necessitating careful handling in laboratory settings . Unlike simpler anthracene derivatives, the methyl substituents introduce steric effects that influence molecular packing and reactivity.

Table 1: Key Physicochemical Properties of 1,2-Dimethylanthracene

PropertyValue
Molecular FormulaC16H14\text{C}_{16}\text{H}_{14}
Molecular Weight206.28 g/mol
Density1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3
Boiling Point374.0±12.0C374.0 \pm 12.0^\circ \text{C}
Flash Point170.9±13.7C170.9 \pm 13.7^\circ \text{C}

Synthesis and Manufacturing Approaches

Direct Alkylation Strategies

The synthesis of 1,2-dimethylanthracene typically involves Friedel-Crafts alkylation or methylation of anthracene precursors. A patent describing the synthesis of 9,10-dimethylanthracene (CN105385719A) highlights the use of anthraquinone reduction and subsequent alkylation, though positional isomerism presents challenges . For 1,2-dimethylanthracene, regioselective methylation requires careful control of reaction conditions to avoid competing substitutions at more reactive positions (e.g., 9,10-positions).

Catalytic and Solvent Considerations

Palladium-catalyzed cross-coupling reactions have emerged as viable methods for introducing methyl groups to aromatic systems. For example, Suzuki-Miyaura coupling using methylboronic acids could theoretically yield 1,2-dimethylanthracene, though no specific studies are documented in the reviewed literature. Solvent choice (e.g., toluene, DMF) and temperature gradients are critical for minimizing side products .

Comparative Analysis with Related Compounds

1,2-Dimethylanthracene vs. 9,10-Dimethylanthracene

The positional isomerism between 1,2- and 9,10-dimethylanthracene results in divergent properties. The 9,10-isomer, studied extensively in photoluminescent materials, exhibits enhanced planarity and conjugation, leading to higher quantum yields . In contrast, the 1,2-isomer’s steric hindrance may reduce crystallinity but improve solubility in nonpolar solvents .

Table 2: Comparative Properties of Anthracene Derivatives

CompoundBoiling Point (°C)Density (g/cm³)Key Applications
1,2-Dimethylanthracene374.0 ± 12.01.1 ± 0.1Organic semiconductors
9,10-Dimethylanthracene382.5 ± 10.01.2 ± 0.1Luminescent materials
Anthracene-1,2-diolDecomposes1.3 ± 0.1Antioxidant research

Functional Derivatives: Anthraquinones and Diols

1,2-Dimethylanthraquinone (CAS 3285-98-1), an oxidized derivative of 1,2-dimethylanthracene, serves as a precursor in dye synthesis and catalytic processes . Its ketone groups enhance electron deficiency, making it suitable for redox applications. Conversely, anthracene-1,2-diol (CAS 577-95-7) demonstrates antioxidant potential due to its phenolic hydroxyl groups .

Applications in Materials Science and Chemistry

Organic Electronics

Anthracene derivatives are pivotal in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). While 1,2-dimethylanthracene’s applications remain underexplored, its structural analogs show promise as charge-transport layers due to balanced hole/electron mobility .

Catalysis and Synthetic Intermediates

The methyl groups in 1,2-dimethylanthracene can act as directing groups in catalytic C–H functionalization reactions, enabling the synthesis of complex PAH architectures. Its potential as a ligand in transition metal complexes warrants further investigation.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to improve 1,2-dimethylanthracene yields.

  • Electrochemical Studies: Profiling redox behavior for energy storage applications.

  • Toxicological Profiling: Assessing chronic exposure risks and environmental persistence.

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